molecular formula C9H18N2OS B13987883 N-(methylcarbamothioyl)heptanamide CAS No. 7467-37-0

N-(methylcarbamothioyl)heptanamide

Numéro de catalogue: B13987883
Numéro CAS: 7467-37-0
Poids moléculaire: 202.32 g/mol
Clé InChI: RTDYLKKXHIBOOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(methylcarbamothioyl)heptanamide (CAS: 7467-37-0) is a thiourea derivative characterized by a heptanamide backbone substituted with a methylcarbamothioyl group. This compound is structurally notable for its sulfur-containing thiocarbamoyl moiety, which distinguishes it from conventional amides.

Propriétés

Numéro CAS

7467-37-0

Formule moléculaire

C9H18N2OS

Poids moléculaire

202.32 g/mol

Nom IUPAC

N-(methylcarbamothioyl)heptanamide

InChI

InChI=1S/C9H18N2OS/c1-3-4-5-6-7-8(12)11-9(13)10-2/h3-7H2,1-2H3,(H2,10,11,12,13)

Clé InChI

RTDYLKKXHIBOOV-UHFFFAOYSA-N

SMILES canonique

CCCCCCC(=O)NC(=S)NC

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamothioyl)heptanamide typically involves the reaction of heptanoyl chloride with methyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Heptanoyl chloride+Methyl isothiocyanateN-(methylcarbamothioyl)heptanamide+HCl\text{Heptanoyl chloride} + \text{Methyl isothiocyanate} \rightarrow \text{N-(methylcarbamothioyl)heptanamide} + \text{HCl} Heptanoyl chloride+Methyl isothiocyanate→N-(methylcarbamothioyl)heptanamide+HCl

Industrial Production Methods: In an industrial setting, the production of N-(methylcarbamothioyl)heptanamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: N-(methylcarbamothioyl)heptanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: N-(methylcarbamothioyl)heptanamide can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or thioureas.

Applications De Recherche Scientifique

N-(methylcarbamothioyl)heptanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(methylcarbamothioyl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

N-(4-Aminophenyl)heptanamide (Compound 16)
  • Structure: Features a heptanamide chain linked to a 4-aminophenyl group.
  • Application : Acts as a histone deacetylase (HDAC) inhibitor and HIV-1 latency-reversing agent. Demonstrates moderate HDAC inhibition (IC₅₀ ~10 μM) and reactivates latent HIV in vitro .
N-(2-methylallyl)heptanamide
  • Structure : Contains a 2-methylallyl substituent instead of the methylcarbamothioyl group.
  • Application : Evaluated as a herbicide safener, reducing phytotoxicity in rice seedlings by 40–60% at 10 μM concentration .
  • Key Difference : The allyl group enhances electrophilic reactivity, enabling conjugation with glutathione in plants, a mechanism absent in the thiourea derivative.
N-(4-(2-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)heptanamide (Compound 2)
  • Structure : Heptanamide linked to a hydroxypiperidine-substituted phenyl group.
  • Application : Anticancer agent targeting PP2A activation, with 73% yield in synthesis and confirmed activity in cell-based assays .
  • Key Difference : The hydroxypiperidine moiety enhances solubility and target affinity compared to the lipophilic thiocarbamoyl group.

Functional Analogues in Drug Discovery

7-(5-((2-Cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)-N-((tetrahydro-2H-pyran-2-yl)oxy)heptanamide (Compound 8a)
  • Structure: Combines a heptanamide chain with a quinoline-2-carbonitrile group.
  • Application : Dual inhibitor of histone deacetylase (HDAC) and phosphodiesterase, with 79% synthetic yield and IR-confirmed structure .
  • Key Difference: The quinoline moiety enables π-π stacking interactions, absent in N-(methylcarbamothioyl)heptanamide.
6-(4-(Difluoromethoxy)-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)heptanamide (Compound 53)
  • Structure : Fluorinated aromatic substituents on the heptanamide backbone.
  • Application : Synthetic intermediate with 86% yield; fluorination improves metabolic stability .
  • Key Difference : Fluorine atoms enhance bioavailability and resistance to enzymatic degradation.

Comparative Data Table

Compound Name CAS Number Key Substituent Application Synthesis Yield Key Property Reference
N-(methylcarbamothioyl)heptanamide 7467-37-0 Methylcarbamothioyl Specialty chemical N/A Thiourea H-bond donor
N-(4-Aminophenyl)heptanamide Not provided 4-Aminophenyl HDAC inhibition, HIV therapy Moderate Aromatic amine for HDAC binding
N-(2-methylallyl)heptanamide Not provided 2-Methylallyl Herbicide safener 60–85% Electrophilic allyl group
Compound 2 (Hydroxypiperidine) Not provided 4-Hydroxypiperidine Anticancer (PP2A activation) 73% Enhanced solubility
Compound 8a (Quinoline derivative) Not provided Quinoline-2-carbonitrile Dual HDAC/PDE inhibitor 79% π-π stacking capability

Research Findings and Mechanistic Insights

  • Thiourea vs.
  • Biological Activity: Compounds like N-(4-Aminophenyl)heptanamide leverage aromatic amines for HDAC binding, whereas N-(2-methylallyl)heptanamide relies on electrophilic reactivity for detoxification in plants .
  • Synthetic Accessibility : Fluorinated and piperidine-substituted analogues (e.g., Compound 53) achieve high yields (>85%), suggesting robust synthetic routes compared to the thiourea derivative, which lacks reported optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.